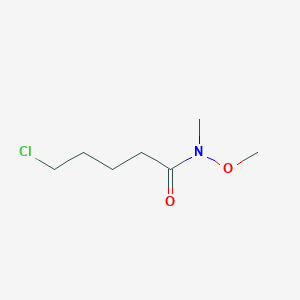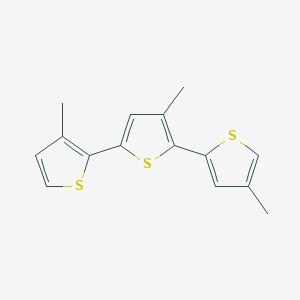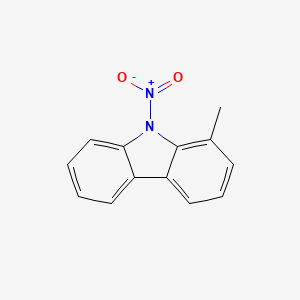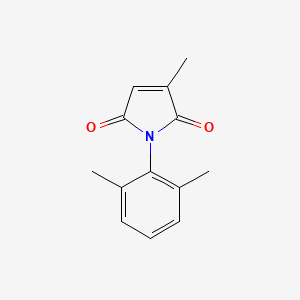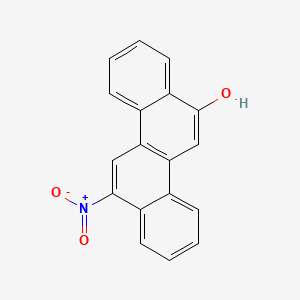
Didodecyl tetradecanoylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyl tetradecanoylpropanedioate is a dialkyl ester of thiodipropionic acid. It is commonly used in various industrial applications due to its antioxidant properties. This compound is particularly valued in the cosmetics industry for its ability to stabilize formulations and prevent oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of didodecyl tetradecanoylpropanedioate typically involves the esterification of thiodipropionic acid with dodecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Didodecyl tetradecanoylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to thiodipropionic acid and dodecyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiodipropionic acid and dodecyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Didodecyl tetradecanoylpropanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in drug formulations to enhance stability and shelf life.
Industry: It is widely used in the cosmetics industry as a stabilizer in formulations to prevent rancidity and extend product shelf life .
Wirkmechanismus
The antioxidant properties of didodecyl tetradecanoylpropanedioate are attributed to its ability to scavenge free radicals and terminate chain reactions that lead to oxidative degradation. The compound interacts with free radicals, converting them into more stable, non-reactive species. This mechanism involves the donation of hydrogen atoms from the ester groups to neutralize free radicals .
Similar Compounds:
- Dilauryl thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Comparison: this compound is unique among its analogs due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other dialkyl esters of thiodipropionic acid, it offers a balance of solubility and stability, making it particularly suitable for use in cosmetics and polymer stabilization .
Eigenschaften
| 138451-93-1 | |
Molekularformel |
C41H78O5 |
Molekulargewicht |
651.1 g/mol |
IUPAC-Name |
didodecyl 2-tetradecanoylpropanedioate |
InChI |
InChI=1S/C41H78O5/c1-4-7-10-13-16-19-22-23-26-29-32-35-38(42)39(40(43)45-36-33-30-27-24-20-17-14-11-8-5-2)41(44)46-37-34-31-28-25-21-18-15-12-9-6-3/h39H,4-37H2,1-3H3 |
InChI-Schlüssel |
OXYFZPVKDYLTIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)C(C(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)
